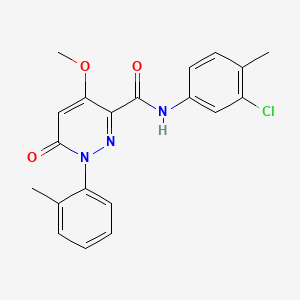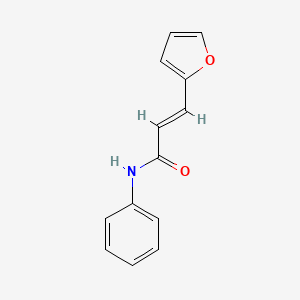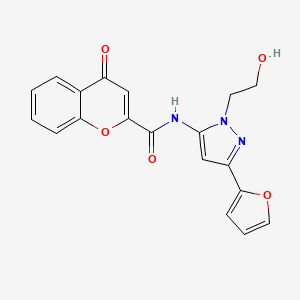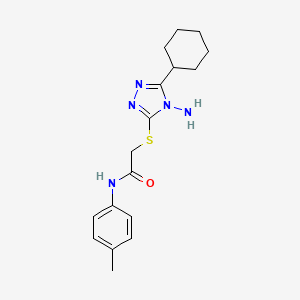![molecular formula C14H24N2O2S B2985704 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide CAS No. 2415570-17-9](/img/structure/B2985704.png)
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide, also known as TMC-1, is a novel compound that has been gaining attention in the scientific community due to its potential applications in medical research.
Wissenschaftliche Forschungsanwendungen
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide has a wide range of potential applications in scientific research, particularly in the fields of pharmacology and drug discovery. It has been shown to have activity against a variety of cancer cell lines, making it a promising candidate for the development of new cancer treatments. Additionally, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide has been found to have anti-inflammatory properties, suggesting that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The exact mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide is not yet fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and proliferation. This makes it a potentially powerful tool for the development of new cancer treatments.
Biochemical and Physiological Effects
Studies have shown that N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide has a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the growth of new blood vessels), and the modulation of immune system function. These effects make N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide a promising candidate for the development of new treatments for cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide is its broad spectrum of activity against cancer cell lines. Additionally, its anti-inflammatory properties make it a potentially useful tool for the study of inflammatory diseases. However, one limitation of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide is its relatively low solubility in water, which can make it difficult to work with in certain lab settings.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide. One area of interest is the development of new cancer treatments based on the compound's activity against cancer cell lines. Additionally, further studies are needed to fully understand the mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide and to identify any potential side effects or limitations of its use in medical research. Finally, research on the synthesis and purification of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide may lead to the development of more efficient and cost-effective methods for producing the compound.
Synthesemethoden
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide can be synthesized using a multi-step process that involves the reaction of thiomorpholine with oxanilic acid, followed by the addition of cyclopropanecarboxylic acid. The resulting compound is then purified using chromatography techniques to obtain the final product.
Eigenschaften
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c17-13(12-1-2-12)15-11-14(3-7-18-8-4-14)16-5-9-19-10-6-16/h12H,1-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSLUFUOEUWGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene](/img/structure/B2985622.png)

![Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2985629.png)


![4-methoxy-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B2985633.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2985634.png)
![(3E)-3-[1-(2-phenoxyanilino)ethylidene]oxolan-2-one](/img/structure/B2985636.png)





![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2985644.png)